

Anacetrapib Efficacy and Safety Profile with Statin Therapy

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Compound Focus: Anacetrapib

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The following table summarizes the lipid-modifying efficacy and safety results of **Anacetrapib** from a 24-week, Phase 3 randomized controlled trial. In this study, patients with hypercholesterolemia who were not at their LDL-C goal despite stable statin therapy received **Anacetrapib** or placebo [1].

Table 1: Lipid-Modifying Efficacy and Safety of Anacetrapib (100 mg) over 24 Weeks in Patients on Statin Therapy

Parameter	Percent Change from Baseline (Anacetrapib 100 mg vs. Placebo)	Key Safety Findings
LDL-C	Significant reduction (<0.001)	No meaningful differences vs. placebo in:
HDL-C	Significant increase (<0.001)	• Discontinuations due to drug-related adverse events (1.3% vs. 1.3%)
Non-HDL-C	Significant reduction (<0.001)	• Liver enzyme abnormalities (0% vs. 0.7%)
Apolipoprotein B	Significant reduction (<0.001)	• Creatine kinase elevations (0.7% vs. 0%)
Lipoprotein(a)	Significant reduction (<0.001)	• Blood pressure or electrolyte changes

Parameter	Percent Change from Baseline (Anacetrapib 100 mg vs. Placebo)	Key Safety Findings
Apolipoprotein A1	Significant increase (<0.001)	• Adjudicated cardiovascular events (0.7% vs. 1.3%)

Experimental Protocol: Assessing Pharmacokinetic Interaction with Statins

The protocol below is adapted from a published study designed to evaluate the potential for a pharmacokinetic interaction between **Anacetrapib** and Simvastatin [2]. This can serve as a template for similar interaction studies.

1. Study Objective To investigate and quantify any potential pharmacokinetic interaction between Simvastatin and **Anacetrapib** following multiple oral doses in healthy subjects [2].

2. Study Design

- **Type:** Open-label, randomized, two-period, two-treatment, balanced crossover study.
- **Treatments:**
 - **Treatment A:** Simvastatin 40 mg once daily for 14 days.
 - **Treatment B: Anacetrapib** 150 mg co-administered with Simvastatin 40 mg once daily for 14 days.
- **Washout Period:** At least 14 days between treatment periods.
- **Dosing:** All doses were administered in the morning following a standardized low-fat breakfast [2].

3. Subject Selection

- **Population:** Healthy male and female subjects of non-reproductive potential.
- **Age Range:** 18–50 years old.
- **Health Status:** Good general health determined by medical history, physical examination, vital signs, and laboratory data [2].

4. Key Methodologies and Assessments

- **Pharmacokinetic Sampling:** Blood samples for measuring plasma concentrations of Simvastatin and its active metabolite, Simvastatin acid, were collected pre-dose on Days 1, 12, 13, and 14, and at

multiple time points post-dose on Day 14 of each treatment period [2].

- **Lipid Profiling:** Serum samples for lipid measurements (LDL-C, HDL-C, Apo B, Apo A1) were collected pre-dose on Day 1 and Day 14 of each treatment period [2].
- **Safety Monitoring:** Assessed via physical examinations, vital signs, 12-lead ECG, laboratory safety tests (including serum chemistry, hematology, urinalysis), and adverse experience monitoring throughout the study [2].
- **Bioanalytical Method:** Plasma concentrations of Simvastatin and Simvastatin acid were measured simultaneously using a validated liquid chromatography/tandem mass spectrometry (LC-MS/MS) method [2].

5. Data Analysis

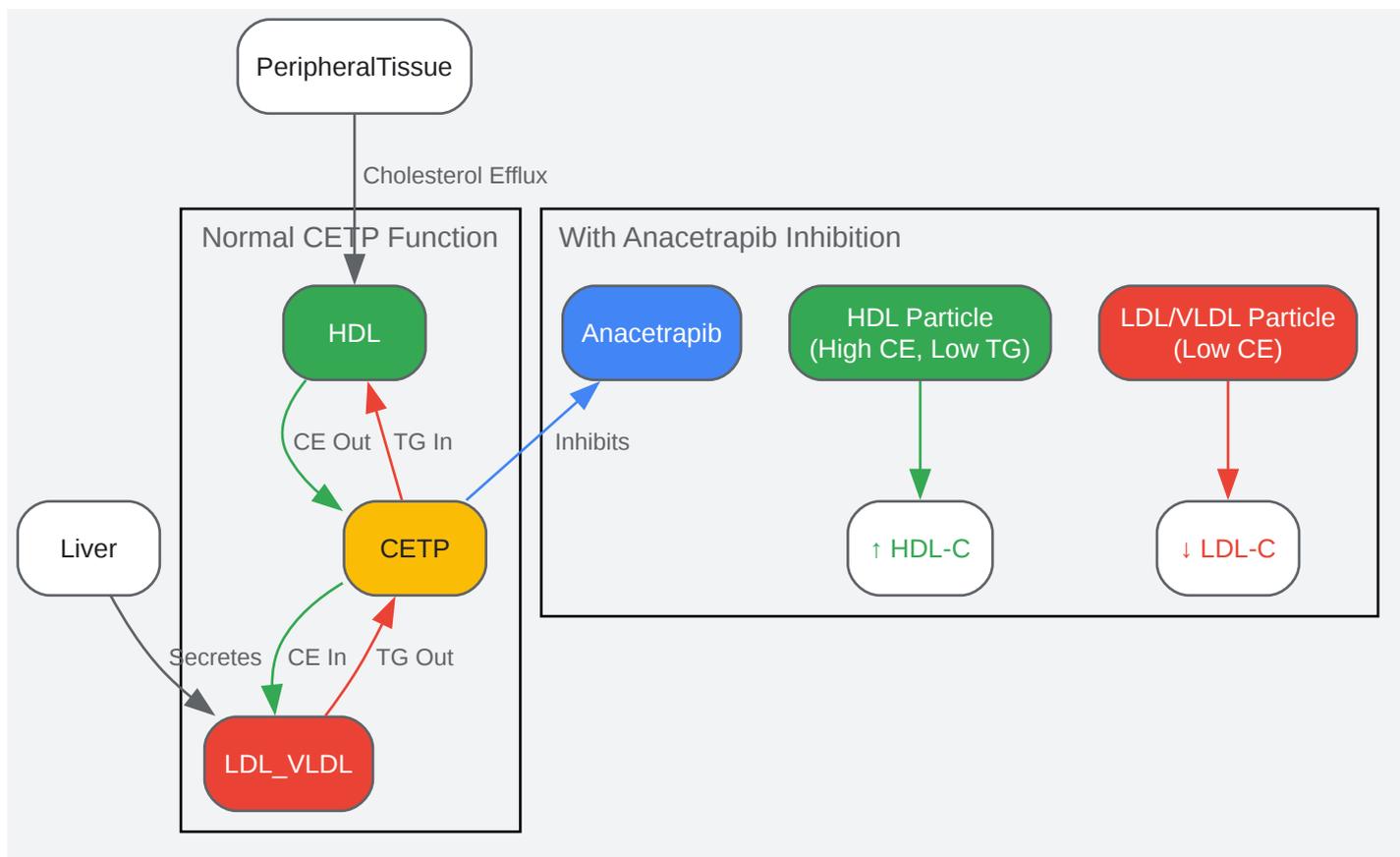
- **Pharmacokinetics:** Plasma concentration-time data were analyzed by non-compartmental methods to determine AUC_{0-24h} , C_{max} , T_{max} , and $t_{1/2}$.
- **Statistical Analysis:** The primary pharmacokinetic parameters (AUC_{0-24h} and C_{max}) were natural log-transformed and evaluated using a linear mixed-effects model. The lack of a clinically meaningful interaction was concluded if the 90% confidence interval for the geometric mean ratio (GMR, **Anacetrapib** + Simvastatin vs. Simvastatin alone) for AUC_{0-24h} fell within the pre-specified comparability bounds of (0.50, 2.00) [2].

Research Context and Diagram

CETP Inhibition Mechanism

Anacetrapib is a potent, selective inhibitor of Cholesteryl Ester Transfer Protein (CETP). CETP normally mediates the transfer of cholesteryl esters (CE) from anti-atherogenic High-Density Lipoprotein (HDL) to pro-atherogenic apolipoprotein B (ApoB)-containing lipoproteins (like LDL and VLDL), in exchange for triglycerides (TG). By inhibiting CETP, **Anacetrapib** slows this transfer, leading to a accumulation of CE in HDL and increased clearance of ApoB-containing lipoproteins, resulting in markedly elevated HDL-C and reduced LDL-C levels [3] [4].

The following diagram illustrates this mechanism and the context of its investigation.



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Important Note for Researchers

Please note that the development of **Anacetrapib** was discontinued by Merck after the completion of the REVEAL outcomes trial. While the drug demonstrated a favorable safety profile and cardiovascular benefit in that large study, the company decided not to pursue regulatory filing. Therefore, the information provided here is for historical and methodological reference only [1].

The field of CETP inhibition has advanced with **newer agents**, notably **Obicetrapib**, which is currently in late-stage development. Recent meta-analyses of Phase 3 trials indicate that Obicetrapib, both as monotherapy and in combination with ezetimibe, significantly reduces LDL-C, Lipoprotein(a), and ApoB, with a favorable safety and tolerability profile reported to date [5].

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